Einecs 303-769-3

Description

Based on the EINECS framework, this compound is likely a fluorinated or organoammonium derivative, given the prevalence of such substances in industrial applications (e.g., surfactants, coatings, or flame retardants) . Regulatory guidelines (CLP Regulation, Article 18) mandate its identification via EINECS number, emphasizing its classification for health and environmental safety .

EINECS compounds are often studied using Read-Across Structure Activity Relationships (RASAR), which leverage similarity networks to predict toxicological profiles. For example, adding 1,387 labeled chemicals from REACH Annex VI can cover 33,000 unlabeled EINECS compounds, highlighting the efficiency of similarity-based approaches in hazard assessment .

Properties

CAS No. |

94213-64-6 |

|---|---|

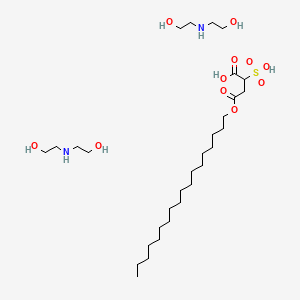

Molecular Formula |

C30H64N2O11S |

Molecular Weight |

660.9 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;4-octadecoxy-4-oxo-2-sulfobutanoic acid |

InChI |

InChI=1S/C22H42O7S.2C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-21(23)19-20(22(24)25)30(26,27)28;2*6-3-1-5-2-4-7/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);2*5-7H,1-4H2 |

InChI Key |

HQUXBJKYMHLXBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 303-769-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 303-769-3 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biochemical pathways and interactions. In medicine, the compound is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 303-769-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Research Findings and Regulatory Implications

- Similarity Modeling : RASAR approaches enable rapid hazard prediction for EINECS compounds. For instance, 84% of this compound’s analogs (e.g., perfluorinated quaternary ammonium salts) share toxicity endpoints with REACH Annex VI substances, reducing the need for extensive testing .

- Data Gaps: Limited experimental data for this compound necessitate reliance on read-across methods. For example, its log Kow (octanol-water partition coefficient) can be extrapolated from Compound A’s data (~4.2 vs. 2.23 for Compound B) .

- Regulatory Compliance : Both this compound and its analogs require stringent labeling under CLP regulations, particularly for respiratory sensitization (H335) and aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.